

A Comprehensive Technical Guide to Sciadopitysin: Chemical Structure, Properties, and Biological Activities

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This technical guide provides an in-depth elucidation of the chemical structure, physicochemical properties, and significant biological activities of **Sciadopitysin**. It includes detailed experimental protocols for its isolation and characterization, alongside visualizations of its key signaling pathways.

Chemical Structure Elucidation

Sciadopitysin is a naturally occurring biflavonoid, specifically a 7, 4', 4'''-trimethyl ether derivative of amentoflavone.[1] Its structure has been determined through extensive spectroscopic analysis.

IUPAC Name: 5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one.[1]

Core Structure: The molecule consists of two flavonoid moieties linked by a C-C bond.[2] This biflavonoid structure is derived from amentoflavone, with three methoxy groups attached at positions 7, 4', and 4'''.[1][3]

Spectroscopic Data



The structural elucidation of **Sciadopitysin** is heavily reliant on a combination of spectroscopic techniques that reveal its molecular formula, connectivity, and functional groups.

1.1.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition.

- Molecular Formula: C₃₃H₂₄O₁₀[1][4]
- Molecular Weight: 580.5 g/mol [1][4]
- Methodology: Techniques like Electrospray Ionization (ESI-MS) are commonly used. For instance, in a validated LC-MS/MS method, detection was performed using a triple-quadrupole mass spectrometer in negative ionization mode, monitoring the transition of m/z 579 → 547.[5]

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are indispensable for establishing the atom-to-atom connectivity of the molecule. Spectra are often recorded in deuterated solvents like pyridine-d₅ or DMSO-d₆.[2][6][7]

Table 1: Key NMR Spectroscopic Data for Sciadopitysin



Technique	Description	Observed Features
¹ H NMR	Provides information on the chemical environment of protons.	Signals corresponding to aromatic protons on the flavonoid rings and protons of the methoxy groups are observed.[2][8]
¹³ C NMR	Identifies the carbon skeleton of the molecule.	Resonances for carbonyl carbons (in the C ring), aromatic carbons, and methoxy carbons are characteristic.[2]
COSY	(Correlation Spectroscopy)	Reveals proton-proton couplings, helping to identify adjacent protons within the same spin system, for example, on the aromatic rings.[6]

| HMBC | (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different structural fragments, such as linking the methoxy groups to their respective carbons and confirming the linkage between the two flavonoid units.[2][6] |

1.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the principal functional groups present in the **Sciadopitysin** molecule.

Table 2: Characteristic IR Absorption Bands for **Sciadopitysin**



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3400	O-H stretching	Hydroxyl groups[2]
~1650	C=O stretching	Conjugated ketone (in the y-pyrone ring)[2][6]
1600-1450	C=C stretching	Aromatic rings[2][6]

| ~1250 | C-O stretching | Aryl ether (methoxy groups)[6] |

1.1.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of the flavonoid chromophore system.

 λmax: Absorption maxima are typically observed around 213, 273, and 323 nm in solvents like methanol.[4]

Physicochemical Properties

A summary of the key physicochemical properties of **Sciadopitysin** is presented below.

Table 3: Physicochemical Properties of Sciadopitysin

Property	Value	Source
Molecular Formula	C33H24O10	[1][4]
Molecular Weight	580.5 g/mol	[1][4]
Appearance	Yellow powder	[3]
Melting Point	296-298°C	[3]
Solubility	DMF: 12 mg/ml; DMSO: 12 mg/ml; Ethanol: partially soluble; PBS (pH 7.2): partially soluble	[4]



 $| pKa (Predicted) | 6.16 \pm 0.40 | [3] |$

Experimental Protocols Isolation and Purification of Sciadopitysin

Sciadopitysin is typically isolated from natural sources, most notably the leaves of Ginkgo biloba.[9][10] The general procedure involves extraction, fractionation, and chromatographic purification.

Protocol: General Isolation Procedure

- Extraction:
 - Dried and powdered plant material (e.g., Ginkgo biloba leaves) is extracted with a polar solvent such as methanol (MeOH) or ethanol, often using techniques like ultrasonication to enhance efficiency.[6][11]
- Fractionation:
 - The crude extract is concentrated under reduced pressure.
 - The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity.[12] Sciadopitysin, being a moderately polar flavonoid, is typically enriched in the ethyl acetate fraction.
- · Chromatographic Purification:
 - The enriched fraction is subjected to one or more chromatographic steps.
 - Column Chromatography (CC): Initial separation is often performed on silica gel or Sephadex LH-20 columns.[13]
 - High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity
 Sciadopitysin is achieved using preparative or semi-preparative HPLC with a C18 column.[6] An isocratic or gradient solvent system, commonly a mixture of acetonitrile and water, is used for elution.[5][6]

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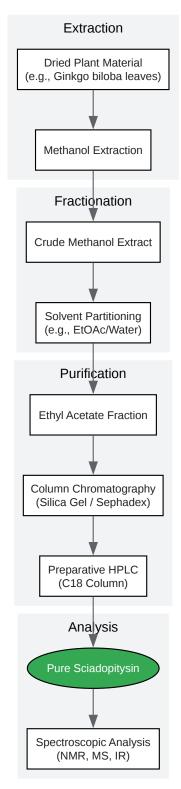


• Structure Confirmation:

 The purity and identity of the isolated compound are confirmed using the spectroscopic methods detailed in Section 1.1 (NMR, MS, IR).[14]







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Caption: Workflow for the isolation and purification of **Sciadopitysin**.



Spectroscopic Analysis Protocols

- NMR Spectroscopy: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. 1D ¹H and ¹³C spectra, along with 2D experiments (COSY, HSQC, HMBC), are recorded on a high-field spectrometer (e.g., 400 MHz or higher).[2][12] Chemical shifts are referenced to the residual solvent signal or an internal standard like TMS.[7]
- Mass Spectrometry: A dilute solution of the sample is analyzed using an LC-MS system, often with an ESI or APCI source, to obtain the mass-to-charge ratio and fragmentation patterns.[5][6]
- IR Spectroscopy: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[6][15]

Biological Activities and Signaling Pathways

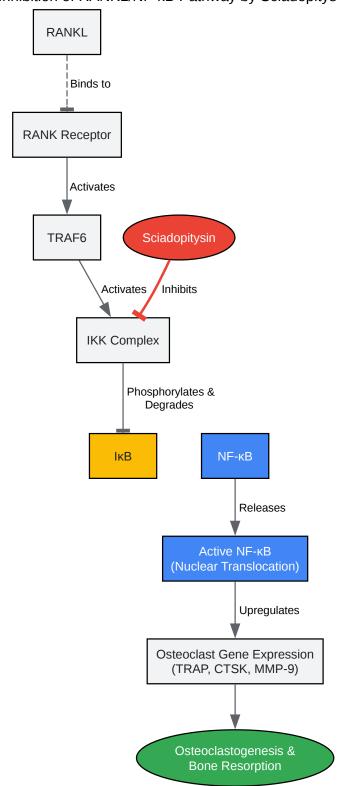
Sciadopitysin exhibits a wide range of pharmacological activities, making it a compound of significant interest in drug discovery.[9][10]

Bone Metabolism: Inhibition of Osteoclastogenesis

Sciadopitysin has been shown to be a bone density conservation agent.[1] It suppresses osteoclast differentiation and bone loss by inhibiting the RANKL signaling pathway.[4][16]

Mechanism: Sciadopitysin inhibits the Receptor Activator of Nuclear Factor-κB Ligand
(RANKL)-induced activation of NF-κB.[4][16] This, in turn, downregulates the expression of
key osteoclast-specific genes such as Cathepsin K (CTSK), Tartrate-resistant acid
phosphatase (TRAP), and Matrix metalloproteinase-9 (MMP-9), which are essential for bone
resorption.[4][16]





Inhibition of RANKL/NF-кВ Pathway by Sciadopitysin

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Caption: Sciadopitysin inhibits RANKL-mediated osteoclastogenesis.

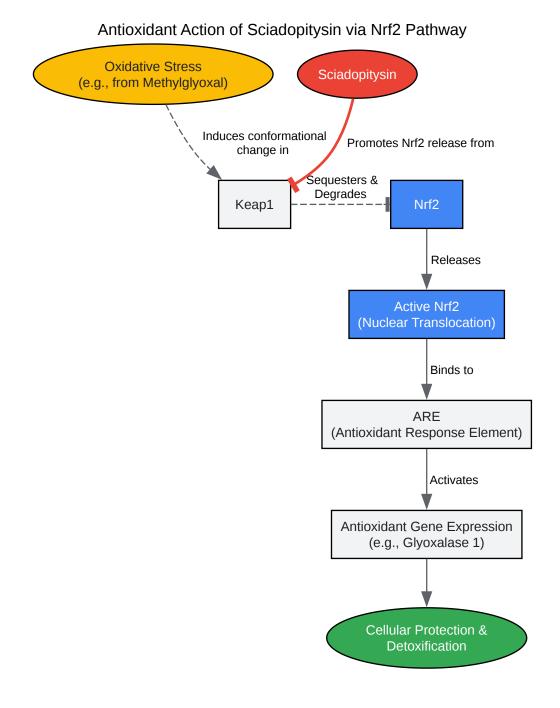


Neuroprotection and Antioxidant Effects

Sciadopitysin demonstrates neuroprotective properties, partly through its potent antioxidant activity. It can protect neuronal cells from damage induced by agents like methylglyoxal (MG), a reactive dicarbonyl species implicated in neurodegenerative diseases.[17]

• Mechanism: Sciadopitysin mitigates MG-induced cytotoxicity by reducing oxidative stress. It achieves this by decreasing intracellular reactive oxygen species (ROS) and upregulating the cellular antioxidant defense system.[17] This involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[17] Nrf2 is a key transcription factor that, upon activation, translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of various antioxidant and detoxification enzymes, such as those in the glyoxalase system.[17][18]





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Caption: Sciadopitysin promotes neuroprotection via the Nrf2 pathway.

Antidiabetic Potential

Sciadopitysin has shown protective effects against complications associated with diabetes. It can shield pancreatic β -cells from methylglyoxal-induced damage, preserving insulin secretion. [19]



Mechanism: The compound mitigates MG-induced cytotoxicity by reducing the production of
intracellular ROS and preventing cardiolipin peroxidation.[16][19] It enhances the activity of
glyoxalase I, an enzyme critical for detoxifying MG, and increases the phosphorylation of
adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular
energy homeostasis.[19]

Other Biological Activities

- P-glycoprotein (P-gp) Inhibition: Sciadopitysin acts as an inhibitor of P-glycoprotein (IC₅₀ = 53.42 μM), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.[4][16]
- Platelet Aggregation Inhibition: It has been identified as an inhibitor of platelet aggregation.[1]
- Anti-Alzheimer's Disease: It reduces cytotoxicity induced by amyloid- β (1-42) in PC12 cells with an EC50 of 9.84 μ M.[4][16]

This guide summarizes the current technical knowledge on **Sciadopitysin**, providing a foundation for further research and development in the fields of medicinal chemistry, pharmacology, and drug discovery.

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